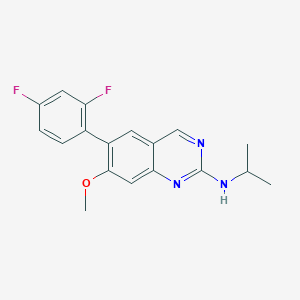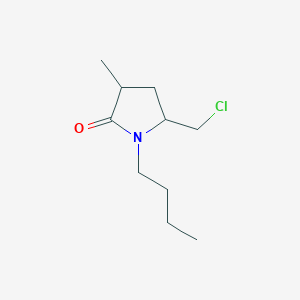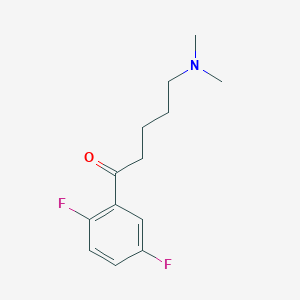
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinazolinamina, 6-(2,4-difluorofenil)-7-metoxi-N-(1-metiletil)- es un compuesto orgánico sintético que pertenece a la familia de las quinazolinas. Este compuesto se caracteriza por su estructura compleja, que incluye un núcleo de quinazolina sustituido con un grupo 2,4-difluorofenil, un grupo metoxi en la posición 7 y un grupo N-(1-metiletil). Es de gran interés en química medicinal debido a sus potenciales actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Quinazolinamina, 6-(2,4-difluorofenil)-7-metoxi-N-(1-metiletil)- típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye:
Formación del Núcleo de Quinazolina: Esto se puede lograr mediante la ciclización de derivados del ácido antranílico con formamida o ácido fórmico.
Introducción del Grupo 2,4-Difluorofenil: Este paso a menudo implica una reacción de sustitución aromática nucleofílica utilizando un derivado de benceno fluorado adecuado.
Metoxilación: El grupo metoxi se puede introducir mediante reacciones de metilación utilizando reactivos como sulfato de dimetilo o yoduro de metilo.
N-Alquilación:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el empleo de catalizadores para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Quinazolinamina, 6-(2,4-difluorofenil)-7-metoxi-N-(1-metiletil)- se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar N-óxidos de quinazolina utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertirlo en los correspondientes derivados de amina utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo fenilo fluorado, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Aminas, tioles, en condiciones básicas o ácidas.
Productos Principales
Oxidación: N-óxidos de quinazolina.
Reducción: Derivados de amina.
Sustitución: Varios derivados de quinazolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-Quinazolinamina, 6-(2,4-difluorofenil)-7-metoxi-N-(1-metiletil)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático, particularmente en la inhibición de quinasas y otras proteínas de señalización.
Medicina: Se explora su potencial efecto terapéutico, incluyendo actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de diversos productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-Quinazolinamina, 6-(2,4-difluorofenil)-7-metoxi-N-(1-metiletil)- implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Se sabe que inhibe ciertas quinasas, que desempeñan un papel crucial en las vías de señalización celular. Al unirse al sitio activo de estas enzimas, evita su actividad, lo que lleva a la modulación de varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(3-Bromoanilino)-6,7-dimetoxiquinazolina
- N-(3-Clorofenil)-6,7-dimetoxi-4-quinazolinamina
- 6,7-Dimetoxi-3-fenilquinoxalina
Unicidad
2-Quinazolinamina, 6-(2,4-difluorofenil)-7-metoxi-N-(1-metiletil)- es único debido a su patrón de sustitución específico, que confiere actividades biológicas y reactividad química distintas. La presencia del grupo 2,4-difluorofenil y el grupo metoxi en la posición 7 lo diferencia de otros derivados de quinazolina, lo que potencialmente conduce a interacciones únicas con objetivos biológicos y perfiles farmacológicos distintos.
Propiedades
Número CAS |
914391-46-1 |
|---|---|
Fórmula molecular |
C18H17F2N3O |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
6-(2,4-difluorophenyl)-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H17F2N3O/c1-10(2)22-18-21-9-11-6-14(17(24-3)8-16(11)23-18)13-5-4-12(19)7-15(13)20/h4-10H,1-3H3,(H,21,22,23) |
Clave InChI |
ITZVTGRHQFSIPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=C(C=C(C=C3)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)
![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)


![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)



propanedinitrile](/img/structure/B12609305.png)

